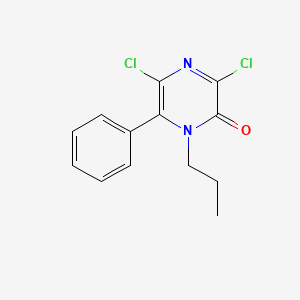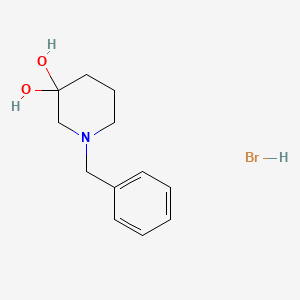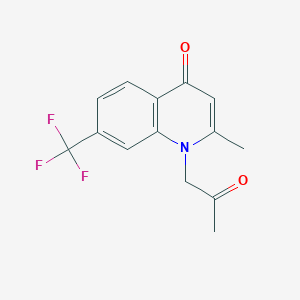
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one is a synthetic organic compound belonging to the quinolinone family. This compound is characterized by the presence of a quinoline core structure, substituted with a methyl group at the 2-position, an oxopropyl group at the 1-position, and a trifluoromethyl group at the 7-position. The unique combination of these substituents imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through the Skraup synthesis, which involves the condensation of aniline with glycerol in the presence of an oxidizing agent such as nitrobenzene.
Introduction of the Methyl Group: The methyl group can be introduced at the 2-position through Friedel-Crafts alkylation using methyl chloride and aluminum chloride as a catalyst.
Addition of the Oxopropyl Group: The oxopropyl group can be added via a Claisen condensation reaction between the quinoline derivative and an appropriate ester.
Incorporation of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using trifluoromethyl iodide in the presence of a base such as potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide to form quinolinone derivatives.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can convert the oxo group to a hydroxyl group.
Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the trifluoromethyl group under specific conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinolinone derivatives with additional oxygen functionalities.
Reduction: Hydroxyquinoline derivatives.
Substitution: Quinoline derivatives with substituted nucleophiles.
Scientific Research Applications
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a pharmaceutical intermediate in drug development.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in key biological processes.
Interacting with Receptors: Binding to cellular receptors and influencing signal transduction pathways.
Modulating Gene Expression: Affecting the expression of genes related to cell growth, differentiation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
2-Methylquinolin-4(1H)-one: Lacks the oxopropyl and trifluoromethyl groups.
7-Trifluoromethylquinolin-4(1H)-one: Lacks the methyl and oxopropyl groups.
1-(2-Oxopropyl)quinolin-4(1H)-one: Lacks the methyl and trifluoromethyl groups.
Uniqueness
2-Methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4(1H)-one is unique due to the presence of all three substituents (methyl, oxopropyl, and trifluoromethyl) on the quinoline core. This unique combination imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development.
Properties
Molecular Formula |
C14H12F3NO2 |
|---|---|
Molecular Weight |
283.24 g/mol |
IUPAC Name |
2-methyl-1-(2-oxopropyl)-7-(trifluoromethyl)quinolin-4-one |
InChI |
InChI=1S/C14H12F3NO2/c1-8-5-13(20)11-4-3-10(14(15,16)17)6-12(11)18(8)7-9(2)19/h3-6H,7H2,1-2H3 |
InChI Key |
NXNGWAHPWLIZLE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)C2=C(N1CC(=O)C)C=C(C=C2)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


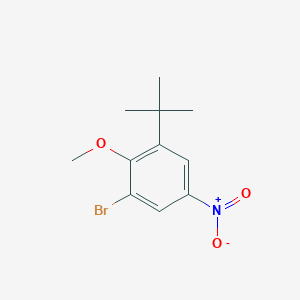
![1-Benzhydryl-1H-benzo[d]imidazole](/img/structure/B11841484.png)
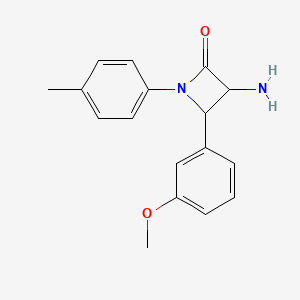
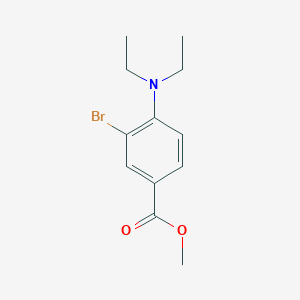
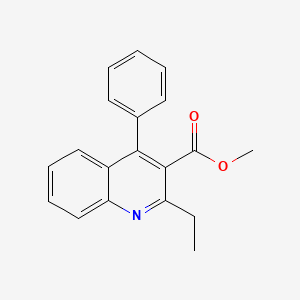
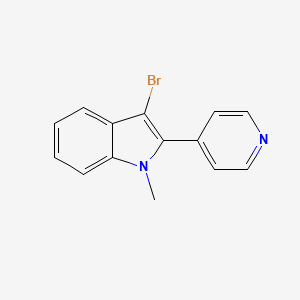
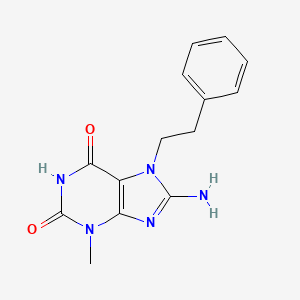

![2'-Oxo-2-phenylspiro[cyclopropane-1,3'-indoline]-5'-carboxylic acid](/img/structure/B11841526.png)


![Benzamide, 2-[[(2-hydroxy-1-naphthalenyl)methylene]amino]-](/img/structure/B11841543.png)
